6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine is a chemical compound characterized by its unique structure, which includes a fluorine atom, an o-tolyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of o-tolylamine derivatives with suitable halides under high-temperature conditions. The fluorination step can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical properties.
Substitution Products: Derivatives with different functional groups, potentially leading to new applications.
Scientific Research Applications
Chemistry: In chemistry, 6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the development of new therapeutic agents.
Medicine: In the medical field, this compound is being investigated for its potential use as a drug candidate. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In industry, the compound is used in the development of advanced materials and chemical processes. Its unique properties can enhance the performance of products in various applications.
Mechanism of Action
The mechanism by which 6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluorotoluene: A simpler fluorinated aromatic compound.
Imidazo[1,2-a]pyridine derivatives: Other derivatives of the imidazo[1,2-a]pyridine core with different substituents.
Uniqueness: 6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine stands out due to its specific combination of fluorine and o-tolyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C14H11FN2 |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
6-fluoro-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3 |
InChI Key |
VPDRJVAJMQMEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
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